N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide is a compound that features a piperidine ring substituted with a 2-methylpyridine group and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution with 2-Methylpyridine: The piperidine ring is then functionalized with a 2-methylpyridine group through nucleophilic substitution reactions.
Introduction of the Methanesulfonamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or halides, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved .
Comparison with Similar Compounds
Similar Compounds
N-(piperidine-4-yl)benzamide: This compound shares the piperidine core but differs in its substituents, leading to different biological activities and applications.
1-Methyl-4-piperazinopiperidine: Another piperidine derivative with distinct structural features and uses.
Uniqueness
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanesulfonamide group, in particular, may contribute to its potential as a pharmacophore in drug design .
Properties
IUPAC Name |
N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-11-9-13(3-6-14-11)16-7-4-12(5-8-16)10-15-19(2,17)18/h3,6,9,12,15H,4-5,7-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSASOXZSAWFDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.